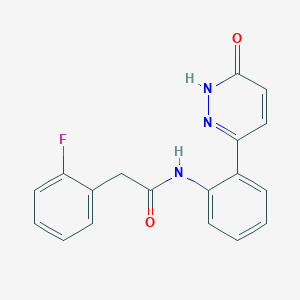

2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

CAS No.: 1428349-49-8

Cat. No.: VC4629826

Molecular Formula: C18H14FN3O2

Molecular Weight: 323.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428349-49-8 |

|---|---|

| Molecular Formula | C18H14FN3O2 |

| Molecular Weight | 323.327 |

| IUPAC Name | 2-(2-fluorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C18H14FN3O2/c19-14-7-3-1-5-12(14)11-18(24)20-15-8-4-2-6-13(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23) |

| Standard InChI Key | LNUKZZKENVIHQM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F |

Introduction

The compound 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule with potential biological and pharmaceutical significance. Its structure features a fluorophenyl group, an acetamide moiety, and a pyridazinone ring system, which are common motifs in medicinal chemistry for enhancing bioactivity and pharmacokinetic properties.

Structural Features

The chemical structure of the compound can be described as follows:

-

Core Structure: The molecule contains a central pyridazinone ring (6-membered heterocyclic ring with two nitrogen atoms and a keto group).

-

Substituents:

-

A 2-fluorophenyl group attached to the acetamide chain.

-

A phenyl group connected to the pyridazinone ring.

-

These features suggest that the compound may exhibit hydrogen bonding, π-π stacking interactions, and other molecular interactions critical for biological activity.

Synthesis

The synthesis of such compounds typically involves:

-

Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

-

Acetamide Functionalization: The introduction of the acetamide group is often performed using acylation reactions.

-

Fluorophenyl Substitution: Fluorination is strategically employed to improve metabolic stability and membrane permeability.

Applications in Medicinal Chemistry

The combination of the fluorophenyl group and pyridazinone scaffold makes this compound a candidate for various therapeutic applications:

-

Anti-inflammatory Agents: Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways.

-

Anticancer Activity: Pyridazinone derivatives have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.

-

Central Nervous System (CNS) Drugs: The fluorophenyl group often enhances blood-brain barrier penetration, making it relevant for CNS-targeted therapies.

Biological Evaluation

While specific biological data for this compound is unavailable in the provided references, similar derivatives have demonstrated promising activities:

-

Enzyme Inhibition Studies: Molecular docking simulations often reveal strong binding affinities to enzymes like COX or LOX.

-

Cellular Assays: Compounds with related structures show cytotoxicity against cancer cell lines in micromolar ranges.

-

ADMET Properties:

-

Predicted good oral bioavailability due to Lipinski's rule compliance.

-

Favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

-

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H12FN3O2 |

| Molecular Weight | ~297 g/mol |

| Key Functional Groups | Fluorophenyl, Acetamide, Pyridazinone |

| Potential Targets | COX enzymes, LOX enzymes |

| Predicted Bioavailability | High |

| Toxicity Profile | Low toxicity predicted |

Future Research Directions

-

In-depth Biological Testing: Experimental validation of anticancer or anti-inflammatory activities through in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR): Modifications at the fluorophenyl or pyridazinone groups could optimize potency and selectivity.

-

Pharmacokinetics Studies: Evaluating metabolic stability and half-life in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume